Product packaging for (3R,4R)-4-hydroxy-3-methyl-L-proline(Cat. No.:)

(3R,4R)-4-hydroxy-3-methyl-L-proline

Cat. No.: B12117770
M. Wt: 145.16 g/mol
InChI Key: OKDDZUAFBARWMD-YUPRTTJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-Hydroxy-3-methyl-L-proline is a non-proteinogenic amino acid that offers researchers a versatile, conformationally restricted scaffold for probing biological systems. This multifunctionalized pyrrolidine is of significant interest in medicinal chemistry and biocatalysis. Its structural features make it a valuable building block for investigating solute carrier (SLC) transporters . Hydroxyproline-based analogs are explored as high-affinity inhibitors for neutral amino acid transporters like SLC1A4 and SLC1A5, which are implicated in cancer and neurological diseases . Furthermore, as a proline analog, it falls within the class of substrates studied with proline hydroxylase enzymes (PHs), which have considerable potential in the synthesis of pharmaceuticals and agrochemicals . The distinct stereochemistry of the 4-hydroxy and 3-methyl groups on the L-proline backbone is critical for its three-dimensional shape and interactions with chiral biological targets, providing a tool to study substrate selectivity and enzyme mechanism . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B12117770 (3R,4R)-4-hydroxy-3-methyl-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-3-4(8)2-7-5(3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1

InChI Key

OKDDZUAFBARWMD-YUPRTTJUSA-N

Isomeric SMILES

C[C@H]1[C@H](CN[C@@H]1C(=O)O)O

Canonical SMILES

CC1C(CNC1C(=O)O)O

Origin of Product

United States

Significance of Modified Proline Derivatives in Organic Chemistry and Biochemistry

Modified proline derivatives are of substantial importance in both organic chemistry and biochemistry due to the unique structural features conferred by the proline scaffold. Proline's rigid pyrrolidine (B122466) ring restricts the conformational flexibility of the peptide backbone, making it a critical residue for inducing specific secondary structures like turns and helices. nih.govorganic-chemistry.org This inherent rigidity has been exploited by chemists and biochemists to design molecules with controlled three-dimensional structures.

In organic chemistry, proline and its derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis. organic-chemistry.org The development of modified prolines has expanded the scope of these reactions, allowing for the synthesis of a wide array of chiral molecules. organic-chemistry.org Furthermore, these derivatives serve as valuable chiral building blocks for the synthesis of complex natural products and pharmaceutical agents. researchgate.net

In biochemistry and medicinal chemistry, the incorporation of modified prolines into peptides is a widely used strategy to enhance stability, control conformation, and modulate biological activity. nih.gov For instance, derivatives like 4-hydroxy-L-proline are integral to the stability of the collagen triple helix. nih.gov By introducing various substituents onto the proline ring, researchers can fine-tune properties such as hydrophobicity, hydrogen bonding capacity, and steric profile, which in turn influences how a peptide interacts with its biological target, such as enzymes or receptors. nih.govsigmaaldrich.com This approach has been applied in the development of collagen mimetics, enzyme inhibitors, and other bioactive peptides. nih.govsigmaaldrich.com

The Role of Stereochemistry in the Functionality of Amino Acid Derivatives

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological function for amino acid derivatives. nih.gov Most naturally occurring amino acids in proteins are of the L-configuration, and biological systems, particularly enzymes and receptors, have evolved to recognize and interact with specific stereoisomers. csbsju.edunih.govunacademy.com This stereospecificity means that even minor changes in the spatial arrangement of functional groups can lead to dramatic differences in biological activity. nih.gov

The chirality of amino acid derivatives influences everything from their binding affinity with protein targets to their transport across cell membranes. nih.govnumberanalytics.com For example, research on certain bioactive compounds has shown that only the natural (5S, αS) isomers exhibit significant potency, suggesting that cellular uptake is mediated by stereoselective transport systems. nih.gov The precise orientation of substituents on a molecule dictates how it fits into a binding pocket, affecting the non-covalent interactions—such as hydrogen bonds, and electrostatic and van der Waals forces—that are essential for molecular recognition and the subsequent biological response. numberanalytics.com

An incorrect stereoisomer may fail to bind to the target receptor or enzyme, or it may bind in a non-productive orientation, rendering it inactive. csbsju.edu Therefore, the stereocontrolled synthesis of amino acid derivatives is paramount in drug discovery and chemical biology to ensure that the desired biological effect is achieved. researchgate.net

Biosynthesis and Natural Occurrence of 3r,4r 4 Hydroxy 3 Methyl L Proline

Identification and Isolation from Natural Sources

This modified amino acid is not a common cellular component but has been identified as a building block of larger, more complex molecules produced by certain microorganisms.

(3R,4R)-4-hydroxy-3-methyl-L-proline has been identified as a constituent of heinamides, a group of antifungal cyclic lipopeptides. rsc.orgresearchgate.net These compounds are produced by the cyanobacterium Nostoc sp. UHCC 0702 and belong to the larger laxaphycin family of natural products. rsc.orgresearchgate.net The heinamides are characterized as 11- and 12-residue macrocyclic lipopeptides and exhibit synergistic antifungal properties. rsc.org The presence of 3-hydroxy-4-methylproline is one of several rare non-proteinogenic amino acids that contribute to the structural diversity of the eight heinamide variants (A1–A3 and B1–B5) that have been characterized. rsc.orgresearchgate.net It is important to note that while the presence of 3-hydroxy-4-methylproline in heinamides is confirmed, some studies indicate that the precise stereochemistry of this residue within the natural product has not yet been determined. Beyond cyanobacteria, this amino acid has also been noted as a component of echinocandins, a class of antifungal drugs produced by fungi.

Table 1: Heinamide Variants Containing 3-hydroxy-4-methylproline

Heinamide Variant Producing Organism Class of Compound
Heinamides A1-A3 Nostoc sp. UHCC 0702 Cyclic Lipopeptide (Laxaphycin family)
Heinamides B1-B5 Nostoc sp. UHCC 0702 Cyclic Lipopeptide (Laxaphycin family)

This table is based on data from references rsc.orgresearchgate.net.

Elucidation of Biosynthetic Pathways

The formation of this compound requires a series of specific enzymatic reactions to modify the standard amino acid L-proline. Research into the biosynthesis of heinamides has begun to unravel this complex process.

The biosynthesis of this modified proline involves at least two key transformations: hydroxylation and methylation.

Hydroxylation: The enzyme responsible for the hydroxylation of the proline ring has been identified within the heinamide biosynthetic gene cluster. Through heterologous expression, researchers demonstrated that a novel enzyme, named LxaN , hydroxylates L-proline to produce (2S,4R)-4-hydroxy-L-proline. rsc.orgresearchgate.net This enzyme is a non-heme iron (II) and 2-oxoglutarate-dependent dioxygenase, a class of enzymes known to catalyze hydroxylation reactions. acs.orgwikipedia.orgnih.gov The stereochemical course of similar proline-4-hydroxylases has been shown to proceed with retention of stereochemistry at the C-4 position. nih.govmdpi.com

Methylation: The specific enzyme that adds the methyl group to the C-3 position of the proline ring has not yet been definitively characterized. Biosynthetic gene clusters for other cyanobacterial peptides containing 4-methylproline have been identified and involve a dehydrogenase (NosE) and a reductase (NosF). nih.gov However, feeding experiments with Nostoc sp. UHCC 0702 using different stereoisomers of 4-methylproline resulted in their direct incorporation into the peptide structure, suggesting they are not intermediates in the biosynthesis of the 3-hydroxy-4-methylproline found in heinamides. This indicates a distinct enzymatic machinery is responsible for the methylation in this specific pathway. The heinamide gene cluster does contain genes with homology to methyltransferases, but their precise role in this modification is still under investigation. researchgate.net

The biosynthetic journey to this compound begins with a common proteinogenic amino acid.

Primary Precursor: L-proline is the foundational precursor for this molecule. rsc.orgresearchgate.net The general biosynthesis of L-proline itself starts from the amino acid glutamate, which is cyclized and reduced to form the proline ring. nih.gov

Intermediates: The exact sequence of events—hydroxylation first, then methylation, or vice versa—is not fully elucidated. However, the confirmation of LxaN's function suggests that (2S,4R)-4-hydroxy-L-proline is a key intermediate. rsc.orgresearchgate.net This intermediate would then likely be acted upon by a specific methyltransferase to yield the final product. The alternative, where proline is first methylated at the C-3 position and then hydroxylated at C-4, remains a possibility pending the identification of the methylating enzyme.

The genetic blueprint for the synthesis of heinamides, and thus for its constituent amino acids, is encoded in a large segment of the cyanobacterium's DNA.

A 93 kb biosynthetic gene cluster (BGC), termed the lxa cluster, has been identified in the 8.6-Mb genome of Nostoc sp. UHCC 0702. rsc.orgresearchgate.net This BGC contains the genes for the non-ribosomal peptide synthetase (NRPS) machinery that assembles the peptide backbone of the heinamides, as well as genes for the production of the required non-proteinogenic amino acids. rsc.orgresearchgate.net

Hydroxylation Gene: The gene encoding the proline-4-hydroxylase, lxaN , is located within this cluster. Its product, the LxaN enzyme, was confirmed to supply the (2S,4R)-4-hydroxy-L-proline for the synthetase. rsc.orgresearchgate.net

Putative Methylation Genes: While the specific gene for the C-3 methylation has not been experimentally confirmed, analysis of the lxa BGC and surrounding genomic regions has identified potential candidates. Downstream from the main lxa cluster, a set of genes homologous to those that produce (2S,4S)-4-methylproline (including a L-Leu 5-hydroxylase, LxaO, and a zinc-binding dehydrogenase, LxaP) were found. researchgate.net However, as noted from feeding studies, this separate cluster is likely not responsible for the modification seen in heinamides. The search for the specific methyltransferase gene within the main lxa cluster is ongoing, representing a key area for future research in understanding the complete biosynthesis of this unique amino acid. rsc.orgresearchgate.net

Table 2: Key Genes in the Biosynthesis of Modified Prolines in Nostoc sp.

Gene Encoded Enzyme (Putative Function) Role in Biosynthesis Reference
lxaN Proline-4-hydroxylase Catalyzes the formation of (2S,4R)-4-hydroxy-L-proline from L-proline. rsc.orgresearchgate.net
lxaO L-Leu 5-hydroxylase Likely involved in the biosynthesis of 4-methylproline (not the heinamide-specific isomer). researchgate.net
lxaP Zinc-binding dehydrogenase Likely involved in the biosynthesis of 4-methylproline (not the heinamide-specific isomer). researchgate.net

This table summarizes key genetic findings related to modified proline synthesis in the heinamide-producing organism.

Academic and Research Applications of 3r,4r 4 Hydroxy 3 Methyl L Proline As a Chemical Entity

Applications in Peptide and Peptidomimetic Chemistry

The incorporation of proline and its analogs is a well-established strategy in peptide chemistry to introduce conformational constraints. The cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65°, influencing local secondary structures like β-turns and polyproline helices. nih.govwikipedia.org Substituents on the pyrrolidine (B122466) ring can further modulate these conformational preferences through steric and stereoelectronic effects, providing a powerful tool for rational design. nih.govnih.gov

Incorporation into Peptide Sequences for Conformational Control and Design

The stereochemically defined substituents on (3R,4R)-4-hydroxy-3-methyl-L-proline and related compounds exert precise control over the pyrrolidine ring's pucker (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond. nih.govnih.gov This control is fundamental to designing peptides with specific three-dimensional structures.

Substituents on the proline ring, such as the hydroxyl and methyl groups in this compound, can bias these equilibria. For instance, electron-withdrawing groups at the 4R-position, like a hydroxyl group, generally promote an exo ring pucker due to stereoelectronic effects (the gauche effect). nih.gov Conversely, sterically demanding, non-electron-withdrawing substituents at the 4R-position, such as a methyl group, tend to favor an endo ring pucker. nih.gov The combined influence of the 3-methyl and 4-hydroxy groups in the (3R,4R) configuration results in a specific conformational preference that can be exploited to enforce desired peptide folds. This allows for the stabilization of secondary structures like β-turns or the modulation of the stability of larger protein assemblies such as the collagen triple helix. nih.govmdpi.com

Table 1: Influence of Proline Substitution on Peptide Conformation This table is interactive. Users can sort and filter the data.

Proline Derivative Type Dominant Ring Pucker Preferred Preceding Amide Bond Effect on Secondary Structure Reference
4R-Hydroxyproline Exo Trans Stabilizes compact turns (e.g., PPII helix) nih.govnih.gov
4S-Hydroxyproline Endo Cis Favors extended conformations nih.govnih.gov
4R-Methylproline Endo Cis Favors extended conformations nih.gov
4S-Methylproline Exo Trans Stabilizes compact turns nih.gov
This compound Influenced by both hydroxyl (exo-favoring) and methyl (endo-favoring) groups, leading to a specific, constrained conformation. Dependent on the dominant puckering influence. Precise control for specific turn structures. nih.gov

Development of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or oral bioavailability. The rigid scaffold of this compound makes it an excellent building block for creating conformationally restricted peptidomimetics. mdpi.comnih.gov

By incorporating this and similar substituted prolines, researchers can design molecules that lock a specific bioactive conformation, thereby increasing potency and selectivity for a biological target. For example, quaternary proline analogs are of significant interest as modulators of proline's conformational constraints and have been used to develop inhibitors of α4β1-integrin-mediated melanoma metastasis. nih.gov The "proline editing" approach allows for the synthesis of diverse proline derivatives on-peptide, generating a wide array of structured amino acid mimetics, including those that mimic Cys, Asp, Phe, and Lys. nih.gov These peptidomimetics can serve as probes for studying biological processes or as starting points for drug discovery.

Investigations into Protein Engineering and Design

The ability to control protein structure by incorporating stereodefined substituted proline residues is an emerging strategy to enhance protein stability and function. nih.gov The principles learned from studying this compound and its parent compounds are applied in the broader field of protein engineering.

A key application is in the design of synthetic collagen. Collagen's characteristic triple helix structure is highly dependent on the presence of 4-hydroxyproline (B1632879), which stabilizes the helix through its stereoelectronic effects. wikipedia.org By incorporating various substituted prolines, including those with different hydroxylation or methylation patterns, scientists can modulate the stability of synthetic collagen triple helices, leading to the development of novel biomaterials with tunable properties. nih.gov Beyond collagen, substituted prolines have been used to increase the stability of globular proteins and to investigate the role of proline cis-trans isomerization, a process that is often a rate-limiting step in protein folding. nih.govoup.com For instance, replacing a key alanine (B10760859) residue with proline in RNase A was shown to increase its resistance to proteolytic degradation by making the cleavage site conformationally inaccessible to proteases. oup.com

Chiral Building Block and Organocatalyst in Asymmetric Synthesis

The inherent chirality and rigid structure of this compound make it a valuable tool in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral molecule. It can be used either as a chiral auxiliary to direct the stereochemical outcome of a reaction or as a catalyst itself.

Utilization as a Chiral Auxiliary for Stereocontrol

As a chiral building block, this compound can be incorporated into a starting material to guide the formation of new stereocenters. A powerful strategy known as the "self-reproduction of chirality" has been demonstrated using derivatives of 4-hydroxyproline. nih.gov

In this approach, a chiral starting material like (2S,4R)-O-acetyl-4-hydroxyproline is converted into a reactive intermediate (a dienolate). This intermediate then reacts with various electrophiles, with the existing stereocenters of the proline ring directing the approach of the reactant. This process allows for the creation of new, stereochemically defined products, such as 2-alkyl-4-hydroxyprolines, with high diastereoselectivity. nih.gov The specific (3R,4R) stereochemistry of the target compound provides a unique template for such transformations, enabling the synthesis of complex molecules with multiple, well-defined chiral centers. This methodology has been applied to the synthesis of 4-hydroxy-α-methylprolines, demonstrating the utility of these scaffolds in building complex chiral structures. nih.gov

Role in Asymmetric Organocatalysis and its Mechanistic Implications

L-proline and its derivatives have revolutionized the field of asymmetric synthesis as highly effective organocatalysts, which are small, metal-free organic molecules. psu.edunih.gov These catalysts are often called "the simplest enzymes" because they are bifunctional, possessing both a nucleophilic secondary amine and an acidic carboxylic acid group, allowing them to mimic enzymatic reaction mechanisms. libretexts.org

Proline-catalyzed reactions typically proceed through one of two major pathways: enamine catalysis or iminium catalysis. libretexts.org

Enamine Catalysis: In reactions like the aldol (B89426) or Mannich reaction, the proline's secondary amine reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor. The chirality of the proline catalyst shields one face of the enamine, directing the electrophile to the other face and thus creating the product in high enantiomeric excess. The carboxylic acid group of the proline activates the electrophile through hydrogen bonding, further accelerating the reaction. nih.govlibretexts.org

Iminium Catalysis: In reactions like the Diels-Alder or Michael addition, the proline reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the energy of the molecule's LUMO (Lowest Unoccupied Molecular Orbital), making it more reactive toward a nucleophile.

Derivatives of L-proline, including hydroxylated versions, are often superior catalysts to proline itself. psu.edursc.org They can offer improved solubility in organic solvents and fine-tune the steric and electronic environment of the transition state, leading to higher yields and enantioselectivities. psu.edu For example, tetrazole and acylsulfonamide derivatives of proline have been shown to be more efficient than L-proline in asymmetric Mannich, nitro-Michael, and aldol reactions, even working effectively in solvents where proline fails. psu.edursc.org The development of chiral ionic liquids based on L-proline has also proven effective for catalyzing asymmetric Michael additions with high enantioselectivity. mdpi.comresearchgate.net

Table 2: Proline-Derivative Catalyzed Asymmetric Reactions This table is interactive. Users can sort and filter the data.

Reaction Type Catalytic Intermediate Role of Proline Derivative Key Features Reference
Aldol Reaction Enamine Forms nucleophilic enamine from a ketone/aldehyde donor; activates acceptor via H-bond. High syn-stereoselectivity is often achieved. psu.edulibretexts.org
Mannich Reaction Enamine Forms nucleophilic enamine from a ketone/aldehyde; reacts with an imine. Position of the carboxylic acid group can direct syn- or anti-selectivity. psu.edulibretexts.org
Michael Addition Enamine or Iminium Forms nucleophilic enamine to attack a Michael acceptor OR forms electrophilic iminium ion from an enone/enal. Versatile for C-C bond formation with nitroalkenes and other acceptors. psu.edumdpi.com
Diels-Alder Reaction Iminium Forms a chiral iminium ion with a dienophile, lowering its LUMO for reaction with a diene. Highly enantioselective cycloadditions. tcichemicals.com

Development of Recyclable Catalysts Derived from Hydroxyproline (B1673980)

The development of heterogeneous, recyclable catalysts is a cornerstone of sustainable chemistry, and proline derivatives have emerged as highly effective organocatalysts. Research has particularly focused on derivatives of hydroxyproline for their utility in asymmetric synthesis, where creating chiral molecules is essential.

Scientists have successfully grafted trans-4-hydroxy-L-proline onto silica (B1680970) supports without the need for protecting groups on the amine or carboxylic acid functionalities. rsc.org This single-step process, reacting the 4-hydroxy group with chloropropyl-functionalized silica, yields a robust and recyclable catalyst. rsc.org These supported catalysts have demonstrated high activity and enantioselectivity in asymmetric aldol reactions. rsc.org The covalent linkage prevents the catalyst from leaching into the reaction mixture, allowing for easy separation and reuse over multiple cycles without a significant loss of performance. researchgate.net This approach not inly enhances the economic viability of the process but also minimizes waste, aligning with the principles of green chemistry. researchgate.net The success with trans-4-hydroxy-L-proline provides a strong precedent for the potential application of this compound in similar catalytic systems, where its unique substitution pattern could influence selectivity and efficiency.

Table 1: Performance of Supported Hydroxyproline-Derived Catalysts

Catalyst System Reaction Type Key Findings Recyclability Reference
trans-4-hydroxy-L-proline on Silica Asymmetric Aldol High activity and enantioselectivity; grafting occurs via the 4-hydroxy group. Demonstrated effective reuse. rsc.org
L-proline methyl ester on Silica Asymmetric Aldol Catalyst can be recovered and reused multiple times without significant loss of yield. Efficient recycling and high product yields. researchgate.net
Proline on Ionic Liquid Polymer Asymmetric Mannich Efficient and reusable system for direct asymmetric reactions. High reusability reported. researchgate.net

Research in Polymer Science and Materials Chemistry

The innate chirality and functional groups of this compound make it an attractive building block for advanced polymers and materials. Its structural features are leveraged to create polymers with unique properties, from biodegradability to complex, functional architectures.

Hydroxyproline is a key component of collagen, and its derivatives are therefore excellent candidates for creating biomimetic and biodegradable polymers. pku.edu.cn Researchers have utilized 4-hydroxy-L-proline as a versatile monomer to synthesize a variety of polymers, including polypeptides, polyesters, and polythioesters. pku.edu.cnacs.org One notable area of advancement is the ring-opening polymerization of thiolactone monomers derived from 4-hydroxyproline. acs.orgpku.edu.cn This method allows for the synthesis of sustainable polythioesters under mild conditions, yielding polymers with controlled molecular weights and narrow dispersities. acs.orgpku.edu.cn

A significant feature of these polymers is their chemical recyclability. acs.org The polythioesters can be selectively and completely depolymerized back to the clean monomer in a dilute solution at ambient temperatures, representing a closed-loop life cycle for the material. acs.orgpku.edu.cn Furthermore, copolymerization of hydroxyproline derivatives with other monomers, such as lactic acid and glycolic acid, has led to the creation of novel biodegradable polymers with tunable properties for potential biomedical applications. pku.edu.cnsigmaaldrich.com

Table 2: Polymers Derived from Hydroxyproline

Polymer Type Monomer Source Synthesis Method Key Properties Reference
Polythioesters (PTEs) N-substituted cis-4-thia-L-proline thiolactone Ring-Opening Polymerization (ROP) Controlled polymerization, complete chemical recyclability, biosourced. acs.orgpku.edu.cn
Polyesters trans-4-hydroxy-N-acyl-L-proline Step-Growth Polymerization Biodegradable, derived from amino acids. acs.org
Copolyesters 4-hydroxyproline, Lactic Acid, Glycolic Acid Catalytic Polymerization Biodegradable, novel terpolymer structure. sigmaaldrich.com
Polypeptides Hyp-derived N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) Mimics natural proteins, potential for drug delivery applications. pku.edu.cn

Polyproline forms a unique helical structure known as the polyproline II (PPII) helix, which is rigid, stable, and serves as an important structural motif in many proteins. nih.gov This predictable, repeating scaffold is an ideal platform for the rational design of advanced materials. The functional groups on the proline ring, such as the hydroxyl group in hydroxyproline derivatives, are exposed on the exterior of the helix and provide accessible handles for modification and for directing supramolecular assembly. acs.org

Researchers have engineered short, functionalized polyproline helices that self-assemble into highly ordered supramolecular peptide frameworks. acs.orgnih.gov By modifying the proline residues, it is possible to control the nature of these frameworks, including their porosity and the chemical properties of the pores. nih.gov Another powerful strategy involves the synthesis of "clickable" polyprolines. acs.org By incorporating azide-functionalized proline monomers, scientists can create polymers that are readily modified via azide-alkyne cycloaddition reactions. acs.org This allows for the efficient grafting of a wide array of molecules, from saccharides to other polymers, onto the polyproline backbone, leading to the creation of complex, functional materials such as glycopolypeptides and bottlebrush polymers for diverse biomedical applications. nih.govacs.org

Studies on Biological Target Interactions (Mechanistic and Structural Focus)

Understanding how a molecule like this compound interacts with biological targets such as proteins is crucial for its application in chemical biology and drug discovery. Research on closely related analogs has provided significant insights into the principles of molecular recognition governed by the proline scaffold.

Studies on 3-fluoro-4-hydroxyprolines have been particularly informative in demonstrating how subtle changes to the proline ring affect biological recognition. nih.govnih.gov The substitution on the pyrrolidine ring alters its conformational preferences (ring pucker) and the ratio of trans to cis amide bond isomers, both of which are critical for how a molecule fits into a protein's binding site. acs.org

A key example is the interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a protein that naturally recognizes a hydroxyproline residue in its substrate, the hypoxia-inducible factor 1-alpha (HIF-1α). nih.govnih.gov Research has shown that VHL exhibits a highly stereoselective recognition of modified prolines. For instance, VHL preferentially binds the (3R,4S)-3-fluoro-4-hydroxyproline epimer over the (3S,4S) epimer. nih.govacs.org This selectivity arises from the specific hydrogen bonds and van der Waals contacts formed between the proline derivative and amino acid residues in the VHL binding pocket. The hydroxyl group is particularly crucial, acting as a key hydrogen bond donor. acs.orgdundee.ac.uk These findings underscore that the precise stereochemistry of substituents, such as the hydroxyl and methyl groups in this compound, will be a primary determinant of its binding affinity and selectivity for any given biological target.

To rationalize the observed binding preferences at an atomic level, researchers employ a combination of structural biology and computational chemistry. Small-molecule X-ray crystallography is used to determine the exact three-dimensional structure and conformational preferences of the proline derivatives themselves. nih.govdundee.ac.uk More powerfully, co-crystal structures of the ligand bound to its protein target provide a definitive snapshot of the binding mode. nih.gov

These experimental structures are complemented by computational studies. Quantum mechanical calculations can delineate the effects of substituents on the proline ring's conformation and the hydrogen-bonding capacity of its functional groups. nih.govacs.org Molecular docking simulations are used to predict how different proline analogs will fit into a protein's binding site, and electrostatic potential calculations help explain the favorability of the observed interactions. nih.govdundee.ac.uk For the VHL-ligand interaction, these analyses revealed that fluorination at the C3 position inverts the natural ring pucker preference of hydroxyproline, yet the molecule can still be accommodated within the binding site. nih.gov Such computational and structural analyses are essential tools for understanding and predicting the biological interactions of this compound, guiding the design of molecules with enhanced affinity and specificity.

Table 3: Structural and Computational Analysis of Modified Proline-VHL Interactions

Technique Subject of Analysis Key Findings Implication for Recognition Reference
X-ray Crystallography 3-fluoro-4-hydroxyproline (F-Hyp) diastereoisomers Determined precise 3D structure and conformational pucker (C4-endo preference). Ring conformation is altered by substitution. nih.govacs.org
Co-crystal Structure F-Hyp-containing peptides bound to VHL Revealed the specific hydrogen bonds and contacts responsible for binding. Rationalized the stereoselective recognition of specific epimers. nih.govdundee.ac.uk
Computational Studies Model compounds (N-acetylproline methyl esters) Quantified the effect of fluorination on ring pucker and H-bond donor capacity. Negligible effect on H-bond strength but significant impact on conformation. acs.org
Electrostatic Potential Calculations VHL-ligand complex Supported and rationalized the preferential recognition of certain F-Hyp epimers. Showed how electronic properties guide binding affinity. nih.govdundee.ac.uk

Advanced Analytical Methodologies for the Study of 3r,4r 4 Hydroxy 3 Methyl L Proline

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of (3R,4R)-4-hydroxy-3-methyl-L-proline, enabling its separation from starting materials, by-products, and stereoisomers, and allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of non-volatile amino acids like this compound. Given the compound's chirality and the potential for multiple isomers during synthesis, chiral HPLC methods are particularly crucial.

Research on similar hydroxyproline (B1673980) isomers demonstrates the utility of specialized chiral columns for achieving separation. For instance, the separation of hydroxy-L-proline isomers has been successfully performed using columns like the Sumichiral OA-5000. researchgate.net Often, derivatization is required to enhance detection and improve chromatographic resolution. A common approach involves pre-column derivatization with reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which attach a chromophore or fluorophore to the amino acid, making it readily detectable by UV or fluorescence detectors. researchgate.netnih.govcore.ac.uk Reverse-phase HPLC is also frequently employed, particularly for purifying reaction intermediates and isolating regioisomers of related prolinol derivatives. biorxiv.org

The choice of mobile phase, column, and detector is tailored to the specific analytical goal, whether it is routine purity checks or the challenging separation of all possible stereoisomers.

Table 1: Representative HPLC Conditions for Analysis of Hydroxyproline Analogs

Analytical GoalColumn TypeDerivatization ReagentMobile Phase ExampleDetectorReference
Isomer SeparationChiral (e.g., Sumichiral OA-5000)NBD-ClAqueous buffer with organic modifier (e.g., Methanol/Water)Fluorescence researchgate.net
Enantiomer SeparationChiral (Pirkle-type)NBD-FAcetonitrile/Aqueous bufferMass Spectrometry nih.gov
Stereoisomer Separation (EKC)Capillary (with Chiral Selector)FMOC-ClPhosphate buffer with methyl-γ-CDUV core.ac.uk
Regioisomer IsolationReverse Phase (e.g., C18)None (for intermediates)Acetonitrile/Water gradientUV / MS biorxiv.org

Note: This table is illustrative, based on methods for closely related hydroxyproline compounds, as specific published methods for this compound are not widely available.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection offered by mass spectrometry. This hybrid technique is invaluable for the definitive identification of this compound in complex mixtures and for assessing its purity with a high degree of confidence.

Following chromatographic separation, the analyte is ionized (commonly using Electrospray Ionization, ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting molecular ion. For this compound, this provides an accurate mass measurement that helps confirm its elemental composition.

A developed two-dimensional LC-MS/MS system for proline and hydroxyproline enantiomers highlights the power of this approach. nih.gov In this method, derivatized amino acids are first separated on a standard reverse-phase column, and specific fractions are then transferred to a second, enantioselective column for chiral separation before detection by a tandem mass spectrometer. nih.gov This setup provides unequivocal identification and quantification of each stereoisomer, making it an ideal tool for quality control in stereoselective synthesis.

Spectroscopic and Diffraction Methods for Structural Elucidation

Once isolated, the precise chemical structure and stereochemistry of the compound are determined using a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is used to assign all proton and carbon signals in the molecule.

¹H NMR provides information on the chemical environment and connectivity of protons. The chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are particularly informative.

¹³C NMR identifies the chemical shifts of all carbon atoms, including the carboxyl, methyl, and ring carbons.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to trace the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are essential. These experiments detect protons that are close in space. For this compound, an NOE between the proton of the C3-methyl group and the proton on C4 would provide strong evidence for their cis relationship, while the absence of this correlation would support the expected trans configuration. NMR is also used to study the conformational preferences of the proline ring, such as the C⁴-endo or C⁴-exo pucker, which can be influenced by substituents. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core Structure

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C2 (CH)~4.0 - 4.5~60 - 65H2 -> C3, C4, C5, C(OOH)
C3 (CH)~2.5 - 3.0~40 - 45H3 -> C2, C4, C5, C(H3)
C4 (CH)~4.2 - 4.7~70 - 75H4 -> C2, C3, C5
C5 (CH₂)~3.2 - 3.8~55 - 60H5 -> C2, C3, C4
C-Methyl (CH₃)~1.0 - 1.4~15 - 20H(CH₃) -> C2, C3, C4
Carboxyl (COOH)(exchangeable)~170 - 175-

Note: Values are estimates based on data for similar hydroxyproline and methylproline structures. bmrb.ioresearchgate.net Actual values may vary depending on solvent and pH.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. The experimentally determined mass can be compared to the calculated exact mass (145.0739 g/mol ) to confirm the elemental formula C₆H₁₁NO₃. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. The molecule is ionized, selected, and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For protonated this compound, characteristic fragmentation pathways for amino acids would be expected. nih.gov

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound

Ionm/z (Positive Mode)FormulaDescription
[M+H]⁺146.0812[C₆H₁₂NO₃]⁺Protonated molecular ion
[M+H-H₂O]⁺128.0706[C₆H₁₀NO₂]⁺Loss of water from the hydroxyl group
[M+H-HCOOH]⁺100.0757[C₅H₁₀N]⁺Loss of the carboxyl group as formic acid
[M+H-H₂O-CO]⁺100.0757[C₅H₁₀N]⁺Consecutive loss of water and carbon monoxide

Note: Fragmentation patterns can be complex and may involve ring-opening, providing further structural clues. researchgate.net

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, allowing for the definitive confirmation of both the relative and absolute stereochemistry of all chiral centers.

To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic structure is solved. The resulting structure would confirm:

The connectivity of the atoms.

The trans relative stereochemistry between the methyl group at C3 and the hydroxyl group at C4.

The absolute configuration of all stereocenters (2S, 3R, 4R).

Precise bond lengths, bond angles, and torsion angles.

The conformation (ring pucker) of the pyrrolidine ring in the solid state. acs.org

Intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

While a published crystal structure for this compound itself was not identified in the surveyed literature, this method remains the ultimate arbiter for structural confirmation.

Enzymatic Assays for Substrate Specificity and Product Characterization

The enzymatic production of this compound and related isomers is primarily achieved through the action of proline hydroxylases, a class of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. These enzymes exhibit varied substrate specificities and can be harnessed for the targeted hydroxylation of proline and its derivatives. Enzymatic assays are crucial for determining the substrate preference of these enzymes, quantifying product formation, and characterizing the resulting hydroxylated compounds.

A key method for assessing the activity of proline hydroxylases involves monitoring the hydroxylation-coupled decarboxylation of 2-oxoglutarate. nih.gov This can be achieved by using radiolabeled [1-¹⁴C]-2-oxoglutarate and measuring the release of ¹⁴CO₂. This assay provides a sensitive and efficient means to determine enzyme kinetics and substrate turnover.

Substrate Specificity of Proline Hydroxylases

Research into the substrate specificity of proline hydroxylases has revealed a degree of flexibility, allowing for the hydroxylation of substituted proline analogs. Studies utilizing proline hydroxylases from Sinorhizobium meliloti, specifically cis-3-proline hydroxylase II (cis-P3H_II) and cis-4-proline hydroxylase (cis-P4H), have demonstrated the enzymatic synthesis of a tertiary alcohol, (3R)-3-hydroxy-3-methyl-L-proline, from the substrate trans-3-methyl-L-proline. nih.gov

The enzymatic conversions were conducted by incubating the purified enzymes with the substrate in a suitable buffer system. After a defined reaction time, the products were analyzed to determine the conversion efficiency and the identity of the hydroxylated product. nih.govbeilstein-journals.org

The findings indicate that while both enzymes can hydroxylate trans-3-methyl-L-proline, they do so with different efficiencies. Notably, the cis-P4H enzyme, which typically hydroxylates L-proline at the C-4 position, exhibits a shift in regioselectivity when presented with trans-3-methyl-L-proline, hydroxylating it at the C-3 position to yield (3R)-3-hydroxy-3-methyl-L-proline. nih.gov This demonstrates a remarkable versatility of the enzyme's active site.

Enzymatic Hydroxylation of Proline Analogs

EnzymeSubstratePrimary ProductRelative Product Yield (%)
cis-P3H_IIL-prolinecis-3-hydroxy-L-proline100 (Reference)
cis-P3H_IItrans-3-methyl-L-proline(3R)-3-hydroxy-3-methyl-L-proline~7 nih.gov
cis-P4HL-prolinecis-4-hydroxy-L-proline100 (Reference)
cis-P4Htrans-3-methyl-L-proline(3R)-3-hydroxy-3-methyl-L-proline~110 nih.gov

Product Characterization

The characterization of the enzymatic reaction products is essential to confirm their chemical structure and stereochemistry. In the case of the hydroxylation of trans-3-methyl-L-proline by cis-P3H_II and cis-P4H, the resulting product was identified as (3R)-3-hydroxy-3-methyl-L-proline. nih.gov

The primary methods for product characterization in these studies include:

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the substrate and product(s) in the reaction mixture. By comparing the retention times with known standards, initial identification can be made. Fluorescence detection, often after derivatization with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), is a common method for quantifying amino acids and their derivatives. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques are powerful tools for the unambiguous structural elucidation of the hydroxylated products. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the substituents on the proline ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the product, confirming the addition of a hydroxyl group to the substrate. nih.gov

These analytical methodologies, when used in combination, provide a comprehensive characterization of the products formed during enzymatic assays, confirming both the regioselectivity and stereoselectivity of the proline hydroxylase-catalyzed reactions.

Mechanistic and Theoretical Investigations of 3r,4r 4 Hydroxy 3 Methyl L Proline Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of (3R,4R)-4-hydroxy-3-methyl-L-proline is a stereochemically demanding task, requiring precise control over the formation of three contiguous chiral centers. The elucidation of the reaction mechanisms involved in its synthetic pathways is critical for optimizing yields and achieving the desired diastereoselectivity.

Key synthetic strategies often rely on the diastereoselective alkylation of proline derivatives or intramolecular cyclization reactions. nih.govnih.govnih.gov A plausible mechanistic pathway for the introduction of the methyl group at the C3 position involves the formation of a pyroglutamate-derived enolate. The stereochemical outcome of the subsequent methylation is directed by the pre-existing stereocenter, typically at C4. The enolate can adopt different conformations, and the approach of the electrophile (a methylating agent) is sterically hindered on one face by the substituents on the pyrrolidine (B122466) ring, leading to the preferential formation of one diastereomer. The exact nature of the transition state, which dictates the stereoselectivity, is a subject of mechanistic inquiry and can be influenced by the choice of base, solvent, and temperature.

Another crucial step is the intramolecular cyclization to form the pyrrolidine ring. This often proceeds via a nucleophilic substitution (SN2) mechanism, where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group. The stereochemistry of the newly formed C-N bond is determined by the geometry of the transition state. The use of appropriate protecting groups on the nitrogen and other functionalities is essential to prevent side reactions and to influence the conformational bias of the acyclic precursor, thereby favoring the desired cyclization pathway. For instance, bulky protecting groups can sterically guide the cyclization to yield the desired (3R,4R) stereochemistry.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for gaining deeper insights into the structure, energetics, and reactivity of complex molecules like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. indexcopernicus.com In the context of this compound, DFT calculations are employed to elucidate mechanistic details of its synthesis and to predict its conformational preferences.

DFT can be used to model the transition state structures of key synthetic steps, such as the diastereoselective methylation and the intramolecular cyclization. researchgate.netresearchgate.net By calculating the activation energies for different possible reaction pathways, researchers can rationalize the observed stereoselectivities and predict how changes in reactants or conditions might affect the outcome.

Table 1: Representative DFT-Calculated Conformational Data for Substituted Prolines

Proline DerivativeDominant PuckerKey Dihedral Angle (approx.)Reference
(4R)-Hydroxy-L-prolineCγ-exo150° nih.gov
(4S)-Hydroxy-L-prolineCγ-endo-150° nih.gov
(3S,4S)-Difluoro-L-prolineCγ-endo- acs.org
(3R,4R)-Difluoro-L-prolineCγ-exo- acs.org

This table presents illustrative data from related substituted prolines to demonstrate the utility of DFT in determining conformational preferences. Specific values for this compound would require dedicated calculations.

While DFT provides static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound in a solution environment. researchgate.netuni-miskolc.hu MD simulations track the atomic motions of the molecule and the surrounding solvent molecules over time, providing insights into the flexibility and accessible conformations of the pyrrolidine ring.

These simulations can reveal the time-averaged distribution of different ring puckers and the energy barriers for interconversion between them. This dynamic perspective is crucial for understanding how the molecule might behave in a biological context, such as when approaching and binding to a protein target. The solvent-accessible surface area and the formation of intra- and intermolecular hydrogen bonds can also be analyzed from MD trajectories, providing a comprehensive picture of the molecule's behavior in solution. researchgate.netuni-miskolc.hunih.gov

In a research setting, structure-activity relationship (SAR) studies are conducted to understand how modifications to the structure of this compound affect its biological activity. nih.govnih.gov By systematically altering different parts of the molecule and evaluating the impact on a specific biological endpoint, researchers can identify the key chemical features responsible for its function.

A typical SAR study on this compound would involve the synthesis of a library of analogs. For example, the hydroxyl group at C4 could be replaced with a hydrogen atom, a methoxy (B1213986) group, or a fluorine atom to probe the importance of hydrogen bonding at this position. Similarly, the methyl group at C3 could be varied in size (e.g., ethyl, isopropyl) to investigate the role of steric bulk. The stereochemistry of each chiral center is also a critical variable, and the synthesis and testing of other diastereomers would provide crucial information about the required three-dimensional arrangement for activity.

The data from such studies, often presented as a table of analogs and their corresponding biological activities, are used to build a pharmacophore model. This model represents the essential steric and electronic features required for activity and can guide the design of new, more potent, or more selective compounds.

Table 2: Hypothetical SAR Data for Analogs of this compound

CompoundR1 (at C3)R2 (at C4)StereochemistryRelative Activity (%)
Parent Compound -CH₃ -OH (3R,4R) 100
Analog A-H-OH(4R)60
Analog B-CH₃-H(3R)35
Analog C-CH₃-OCH₃(3R,4R)85
Analog D-CH₂CH₃-OH(3R,4R)70
Analog E-CH₃-OH(3S,4R)15

This table is a hypothetical representation of SAR data to illustrate the concept. The actual activities would depend on the specific biological target and assay.

Future Research Directions and Emerging Applications of 3r,4r 4 Hydroxy 3 Methyl L Proline

Development of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted proline derivatives with precise stereochemical control remains a significant challenge for synthetic chemists. researchgate.net While various strategies exist for creating proline analogues, nih.govnih.gov methods for producing specific diastereomers like (3R,4R)-4-hydroxy-3-methyl-L-proline often require multi-step, complex procedures. A stereocontrolled synthesis has been reported using a silicon-assisted aza- researchgate.netnih.gov-Wittig sigmatropic rearrangement, highlighting a potential pathway. researchgate.net

Future research will likely focus on developing more concise and efficient synthetic routes with high stereoselectivity. Key areas of exploration include:

Asymmetric Catalysis : The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, could enable the direct and enantioselective synthesis of the proline ring with the desired substituents. researchgate.netnih.gov For instance, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a powerful tool for constructing highly functionalized proline frameworks. nih.gov

Modification of Readily Available Precursors : Creative strategies based on the modification of inexpensive and commercially available starting materials, such as trans-4-hydroxy-L-proline, are highly sought after. nih.govresearchgate.net This could involve stereospecific epoxidation followed by regioselective ring-opening, or advanced C-H activation/functionalization techniques to install the methyl group with the correct stereochemistry.

Flow Chemistry : Implementing continuous flow processes for key synthetic steps could improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing by-product formation.

Discovery of New Natural Sources and Biosynthetic Pathways

While this compound is not currently known as a widespread natural product, many structurally related compounds, such as ectoine (B1671093) and hydroxyectoine, are synthesized by microorganisms as potent stress protectants. researchgate.netnih.gov These compatible solutes help extremophiles survive harsh conditions like high salinity and temperature. researchgate.netfrontiersin.org The biosynthesis of these molecules involves a series of enzymatic steps starting from common metabolic precursors like L-aspartate. researchgate.netnih.gov

Future research in this area will focus on:

Metagenomic Screening : Exploring the genomes of extremophilic bacteria and archaea from diverse environments may lead to the discovery of new biosynthetic gene clusters responsible for producing novel proline derivatives, potentially including this compound.

Pathway Elucidation : Once a potential producing organism is identified, detailed biochemical and genetic studies would be required to elucidate the complete biosynthetic pathway. This involves identifying and characterizing the enzymes involved, particularly the specific proline hydroxylases and methyltransferases that install the functional groups with the required stereochemistry. The enzymes responsible for ectoine biosynthesis include L-2,4-diaminobutyrate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC), with subsequent hydroxylation by ectoine hydroxylase (EctD). nih.govfrontiersin.org

Evolutionary and Phylogenetic Analysis : Studying the evolution of proline hydroxylases and related enzymes can provide insights into how nature generates stereochemical diversity and could guide the search for enzymes with desired activities. frontiersin.org

Expansion of Biocatalytic Methods for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.gov Proline hydroxylases (PHs) are a class of enzymes that can introduce hydroxyl groups onto the proline ring with high regio- and stereoselectivity. nih.gov The production of trans-4-hydroxy-L-proline in engineered microorganisms like E. coli has already been successfully demonstrated. nih.gov

Future advancements in the biocatalytic production of this compound will likely involve:

Enzyme Engineering : Using techniques like directed evolution and rational design to modify the active site of known proline hydroxylases. This could alter their substrate specificity to accept 3-methyl-L-proline or change their stereoselectivity to yield the desired (3R,4R) configuration.

Whole-Cell Biotransformation : Developing robust microbial cell factories (e.g., E. coli or Corynebacterium glutamicum) that are engineered to overproduce a precursor like L-proline and express the necessary hydroxylase and methyltransferase enzymes. researchgate.netnih.gov This approach avoids the need to purify enzymes and can streamline the production process.

Advanced Applications in Chemical Biology and Materials Science

The incorporation of constrained amino acid analogues like this compound into peptides and other polymers can profoundly influence their structure and function. nih.govnih.gov This opens up exciting possibilities for creating novel molecules with enhanced properties.

Emerging applications are expected in:

Peptide and Protein Engineering : Using this compound to stabilize specific secondary structures (e.g., β-turns or polyproline helices) in peptides. nih.gov This could lead to the development of more potent and stable peptide-based drugs, such as enzyme inhibitors or receptor antagonists. sigmaaldrich.comresearchgate.net For example, modifying the hydroxyproline (B1673980) core in ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase has been shown to be a viable strategy in the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation. acs.org

Bioorthogonal Chemistry : Functionalizing the hydroxyl group of the proline derivative allows for its use as a handle in bioorthogonal "click" chemistry reactions. acs.org This enables the site-specific labeling and modification of peptides and proteins for imaging or therapeutic applications.

Development of Novel Biomaterials : Incorporating this unique amino acid into synthetic polymers could be used to create new materials with controlled conformational properties. This is particularly relevant in the design of collagen mimetics, hydrogels, and nanomaterials for tissue engineering and drug delivery. nih.govrsc.org The ability of proline derivatives to modulate structure can lead to materials with enhanced stability and bioactivity.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by enabling rapid, data-driven prediction and design. nih.govnih.gov These computational tools can analyze complex datasets to identify patterns that are not obvious to human researchers. gu.seyoutube.com

The integration of AI/ML in the study of this compound will likely focus on:

Predictive Modeling of Peptide Conformation : Developing ML models that can accurately predict the conformational effects of incorporating this compound into a peptide sequence. nih.gov This would accelerate the design of peptides with desired structural and functional properties, reducing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) Studies : Using ML algorithms to build QSAR models that correlate the structural features of peptides containing this analogue with their biological activity. nih.gov This can guide the optimization of lead compounds by predicting which modifications are most likely to improve potency and selectivity.

De Novo Design and Synthesis Planning : Employing generative AI models to design novel peptide sequences or small molecules based on the this compound scaffold. AI tools could also assist in planning optimal synthetic or biocatalytic routes by predicting reaction outcomes and identifying the most efficient pathways. nih.govnih.gov

Interactive Data Table: Future Research Directions

Research AreaPotential ApproachExpected Outcome
Novel Synthetic RoutesDevelopment of new chiral organocatalysts or transition-metal complexes for asymmetric synthesis.More efficient, scalable, and stereoselective production of this compound.
Natural Sources & BiosynthesisMetagenomic screening of extremophiles and subsequent gene cluster characterization.Discovery of natural producers and elucidation of the enzymatic pathway for biosynthesis.
Biocatalytic ProductionProtein engineering of proline hydroxylases and development of whole-cell biocatalysts.Sustainable and highly selective manufacturing process for the target compound.
Chemical Biology & MaterialsIncorporation into peptides to create PROTACs or into polymers to form novel biomaterials.Development of advanced therapeutics and functional materials with tailored properties.
AI & Machine LearningUsing ML models to predict peptide conformation and bioactivity; AI for de novo design.Accelerated design and optimization of molecules for specific biological or material applications.

Q & A

Basic: What are the established methodologies for synthesizing (3R,4R)-4-hydroxy-3-methyl-L-proline in a laboratory setting?

Answer:
The synthesis of this compound typically involves stereoselective strategies to ensure correct configuration. A common approach adapts routes from analogous hydroxyproline derivatives. For example:

  • Step 1 : Start with a precursor like trans-4-hydroxy-L-proline (readily available commercially) .
  • Step 2 : Introduce the methyl group at the 3R position via alkylation or stereocontrolled catalysis. Evidence from the synthesis of (2S,3S,4R)-3,4-dihydroxyproline derivatives suggests using protected intermediates (e.g., tert-butyldimethylsilyl or benzyl groups) to prevent side reactions during functionalization .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    Key challenges include maintaining stereochemical integrity, which can be addressed using chiral auxiliaries or asymmetric catalysis .

Basic: What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the hydroxy (δ ~4.5–5.5 ppm) and methyl (δ ~1.2–1.5 ppm) groups. Coupling constants (e.g., J values for vicinal protons) confirm stereochemistry .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • High-Performance Liquid Chromatography (HPLC) :
    • Chiral columns (e.g., Chiralpak® IA) separate enantiomers. Purity ≥98.5% can be validated using reverse-phase methods with UV detection .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for C₆H₁₁NO₃: 145.0739) .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer:
Discrepancies often arise from dynamic molecular conformations or solvent effects. Methodological solutions include:

  • Variable-Temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures .
  • X-ray Crystallography : Provides definitive stereochemical assignment. If crystals are challenging to grow, consider co-crystallization with heavy atoms or using microcrystalline samples .
  • Computational Modeling (DFT) : Compares theoretical NMR chemical shifts with experimental data to validate structures .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

  • Protection-Deprotection Optimization : Use orthogonal protecting groups (e.g., Fmoc for amines, TBDMS for hydroxyls) to minimize side reactions .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective methylation .
  • Reaction Monitoring : In-line FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
  • Scale-Up Considerations : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Advanced: How does the stereochemistry of this compound influence its biological interactions in peptide-based systems?

Answer:
The 3R,4R configuration impacts hydrogen bonding and steric interactions in peptides:

  • Hydrogen Bonding : The hydroxyl and methyl groups alter backbone flexibility, affecting peptide secondary structures (e.g., α-helix vs. β-sheet) .
  • Enzymatic Recognition : Modifications in proline derivatives can inhibit or enhance protease binding. For example, methyl groups may block catalytic sites in prolyl hydroxylases .
    Experimental Design :
    • Compare analogs (e.g., 3S,4R or 3R,4S) in enzyme inhibition assays.
    • Use circular dichroism (CD) to quantify structural changes in model peptides .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent oxidation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
  • Solubility Considerations : Lyophilize the compound for long-term storage; reconstitute in degassed buffers (pH 4–6) for experimental use .

Advanced: How can researchers validate the role of this compound in modulating collagen stability compared to natural proline analogs?

Answer:

  • Collagen Thermal Denaturation Assays :
    • Incorporate the compound into collagen-mimetic peptides (e.g., (Pro-Hyp-Gly)ₙ).
    • Measure melting temperature (Tₘ) via differential scanning calorimetry (DSC). Higher Tₘ indicates enhanced stability .
  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks and hydration effects to predict structural impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.